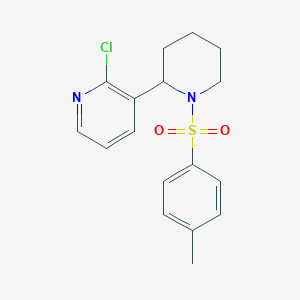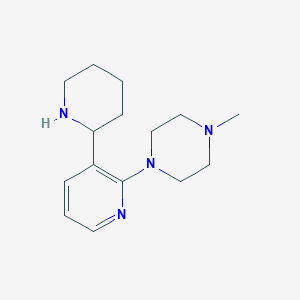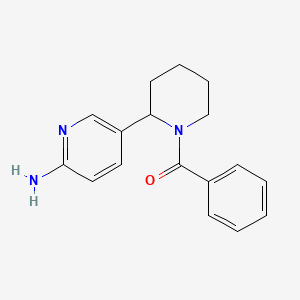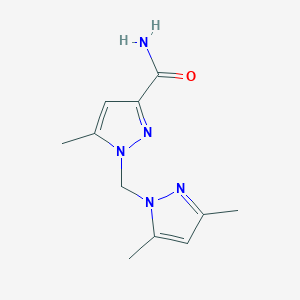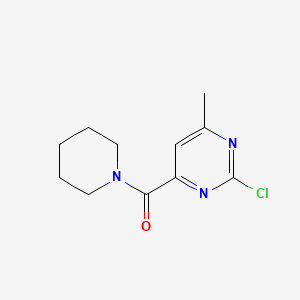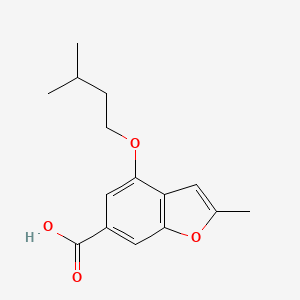
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a formyl group, and an ethyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects.
類似化合物との比較
Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.
Ethyl 4-formyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate: The position of the trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and biological properties.
Ethyl 4-formyl-1-(3-(methyl)phenyl)-1H-pyrazole-3-carboxylate: The presence of a methyl group instead of a trifluoromethyl group affects the compound’s electronic properties and interactions with biological targets.
This compound stands out due to the unique combination of its functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C14H11F3N2O3 |
|---|---|
分子量 |
312.24 g/mol |
IUPAC名 |
ethyl 4-formyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12-9(8-20)7-19(18-12)11-5-3-4-10(6-11)14(15,16)17/h3-8H,2H2,1H3 |
InChIキー |
NNKAAZCRVMAILZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


